molecular formula C11H22O3 B12603710 2,4-Dihydroxyundecan-3-one CAS No. 649767-34-0

2,4-Dihydroxyundecan-3-one

Cat. No.: B12603710
CAS No.: 649767-34-0
M. Wt: 202.29 g/mol
InChI Key: FPPUZUVYJHRMON-UHFFFAOYSA-N
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Description

2,4-Dihydroxyundecan-3-one is an organic compound characterized by the presence of two hydroxyl groups and a ketone group on an eleven-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyundecan-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxyundecan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,4-Dihydroxyundecan-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxyundecan-3-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups enable the compound to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    2,4-Dihydroxybenzoic Acid: Known for its use in pharmaceuticals and cosmetics.

    3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters in the brain.

    2,4-Dihydroxy-3,3-Dimethyl-Butyrate: Used in the synthesis of bioactive molecules.

Uniqueness: 2,4-Dihydroxyundecan-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long carbon chain and functional groups make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

649767-34-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2,4-dihydroxyundecan-3-one

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10,12-13H,3-8H2,1-2H3

InChI Key

FPPUZUVYJHRMON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)C(C)O)O

Origin of Product

United States

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